molecular formula C8H14N4O3S B1518837 4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide CAS No. 1000932-88-6

4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide

Cat. No. B1518837
CAS RN: 1000932-88-6
M. Wt: 246.29 g/mol
InChI Key: BZDHQNOBMSRBAH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C8H14N4O3S. It has an average mass of 246.287 Da and a monoisotopic mass of 246.078659 Da .

Scientific Research Applications

Exposure and Environmental Impact

Perfluorinated alkyl sulfonamides (PFASs), which are structurally related to 4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide, are used in various consumer products for surface protection. Research has studied their occurrence in indoor air, house dust, and outdoor air, highlighting their prevalence and potential impact on human exposure. The study detected several PFASs, including N-methylperfluorooctane sulfonamidoethanol (MeFOSE) and N-ethylperfluorooctane sulfonamidoethanol (EtFOSE), in indoor air, indicating indoor air as a significant source of these compounds. The study also measured concentrations in indoor dust, finding the highest concentrations for MeFOSE and EtFOSE. This research provides insights into the occurrence, source strength, and human exposure to PFASs, which are structurally related to the compound of interest (Shoeib et al., 2005).

Health Implications and Toxicity

The compound's structural relatives, Perfluorinated alkyl acids (PFAAs), have been studied for their health implications, particularly their association with the risk of prostate cancer. A study examined serum concentrations of certain PFAAs among cases with prostate cancer and population-based control subjects. The study did not find statistically significant differences in blood concentrations between cases and controls for most PFAAs, except for PFDA, which showed higher concentrations among the cases. This research highlights the potential health implications of PFAs, which share structural characteristics with 4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide (Hardell et al., 2014).

Biomonitoring and Environmental Health

The presence and effects of perfluorinated alkyl acids (PFAAs), closely related to the compound , have been extensively studied in environmental health contexts. For instance, research on biomonitoring of PFAAs in human urine has provided essential data on the biological half-life of these compounds, their prevalence in the human body, and their potential health implications. Such studies have utilized advanced analytical methods to detect various PFAAs in biological samples, offering valuable insights into human exposure and the environmental persistence of these compounds (Zhang et al., 2013).

Safety and Hazards

While specific safety data for this compound is not available, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following standard safety procedures. Always refer to the relevant safety data sheet (SDS) for specific safety information .

Mechanism of Action

Target of Action

The primary target of 4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide is serine proteases . Serine proteases are a type of protease enzymes that cleave peptide bonds in proteins, playing a pivotal role in numerous biological processes.

Mode of Action

4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide acts as a serine protease inhibitor . It binds to the active site of the enzyme, preventing it from interacting with its substrates. This results in the inhibition of the enzyme’s activity, thereby modulating the biological processes that the enzyme is involved in.

Pharmacokinetics

The pharmacokinetics of 4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is soluble in water , which could facilitate its absorption and distribution in the body.

Action Environment

The action of 4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action could be affected by the hydration status of the body. Additionally, the compound’s stability might be influenced by factors such as pH and temperature .

properties

IUPAC Name

4-(2-aminoethylsulfamoyl)-1-methylpyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O3S/c1-12-5-6(4-7(12)8(10)13)16(14,15)11-3-2-9/h4-5,11H,2-3,9H2,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDHQNOBMSRBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)N)S(=O)(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901161038
Record name 4-[[(2-Aminoethyl)amino]sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901161038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000932-88-6
Record name 4-[[(2-Aminoethyl)amino]sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(2-Aminoethyl)amino]sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901161038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide
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4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide

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